molecular formula C7H6Br2FNO2 B8573146 2-Amino-5-bromo-3-fluorobenzoic acid hydrobromide

2-Amino-5-bromo-3-fluorobenzoic acid hydrobromide

Cat. No. B8573146
M. Wt: 314.93 g/mol
InChI Key: AKWBUHUHIHCPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-bromo-3-fluorobenzoic acid hydrobromide is a useful research compound. Its molecular formula is C7H6Br2FNO2 and its molecular weight is 314.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-bromo-3-fluorobenzoic acid hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-3-fluorobenzoic acid hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-5-bromo-3-fluorobenzoic acid hydrobromide

Molecular Formula

C7H6Br2FNO2

Molecular Weight

314.93 g/mol

IUPAC Name

2-amino-5-bromo-3-fluorobenzoic acid;hydrobromide

InChI

InChI=1S/C7H5BrFNO2.BrH/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,10H2,(H,11,12);1H

InChI Key

AKWBUHUHIHCPTP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)F)Br.Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromine (3.65 mL, 70.9 mmol) in Chloroform (250 mL) was added dropwise via an addition funnel to a suspension of 2-amino-3-fluorobenzoic acid (10 g, 64.5 mmol) in chloroform (400 mL) at RT. The solution was stirred for 12 hours at which point the resulting slurry was filtered. The solid was washed well with CH2Cl2 and dried under a stream of nitrogen to afford 2-amino-5-bromo-3-fluorobenzoic acid HBr.
Quantity
3.65 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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